2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 111928-63-3
VCID: VC7936951
InChI: InChI=1S/C6HCl2F3N2O2/c7-4-2(6(9,10)11)1-3(13(14)15)5(8)12-4/h1H
SMILES: C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F
Molecular Formula: C6HCl2F3N2O2
Molecular Weight: 260.98 g/mol

2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine

CAS No.: 111928-63-3

Cat. No.: VC7936951

Molecular Formula: C6HCl2F3N2O2

Molecular Weight: 260.98 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine - 111928-63-3

Specification

CAS No. 111928-63-3
Molecular Formula C6HCl2F3N2O2
Molecular Weight 260.98 g/mol
IUPAC Name 2,6-dichloro-3-nitro-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C6HCl2F3N2O2/c7-4-2(6(9,10)11)1-3(13(14)15)5(8)12-4/h1H
Standard InChI Key FHDRVTJYXPBUPX-UHFFFAOYSA-N
SMILES C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F
Canonical SMILES C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound features a pyridine ring substituted at positions 2 and 6 with chlorine atoms, a nitro group at position 3, and a trifluoromethyl group at position 5. X-ray crystallography of related compounds, such as 2,6-dichloro-3-nitropyridine, reveals planar pyridine rings with short intermolecular Cl–O (3.09–3.13 Å) and Cl–Cl (3.38 Å) contacts, though no significant intermolecular interactions dominate the crystal packing .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6HCl2F3N2O2\text{C}_6\text{HCl}_2\text{F}_3\text{N}_2\text{O}_2
Molecular Weight260.986 g/mol
Melting Point55–60 °C
LogP (Partition Coefficient)3.838
Exact Mass259.937 g/mol
PSA (Polar Surface Area)58.71 Ų

The high LogP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis and Manufacturing

Nitration of Pyridine Precursors

A common route involves nitrating 2,6-dichloro-5-(trifluoromethyl)pyridine. In one method, sulfuric acid serves as a solvent, with nitric acid as the nitrating agent and sulfamic acid as a catalyst. Reaction conditions (20–150°C for 10–40 hours) yield 2,6-dichloro-3-nitropyridine derivatives with over 80% efficiency . Adapting this protocol, the trifluoromethyl group can be introduced via fluorination of trichloromethyl precursors using hydrogen fluoride .

Table 2: Synthesis Optimization Parameters

StepReagents/ConditionsYieldReference
ChlorinationCl2\text{Cl}_2, 75–80°C, SbCl3_3 catalyst85–90%
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4, 20–150°C80%
FluorinationHF gas, 130°C75%

Industrial-Scale Production

A patented method (CN106008330A) outlines a multi-step process:

  • Chlorination: 2-Chloro-5-(chloromethyl)pyridine reacts with chlorine gas at 75–80°C to form 2-chloro-5-(trichloromethyl)pyridine .

  • Ring Chlorination: Antimony trichloride catalyzes further chlorination at 125–140°C to yield 2,3-dichloro-5-(trichloromethyl)pyridine .

  • Fluorination: Treatment with hydrogen fluoride at 130°C replaces trichloromethyl with trifluoromethyl .

  • Nitration: Introducing nitric acid under controlled conditions adds the nitro group at position 3 .

This method addresses challenges in regioselectivity and purity, critical for pharmaceutical intermediates .

Applications in Agrochemicals and Pharmaceuticals

Agrochemical Intermediates

The compound is a key precursor for pyridyldifluoroacetates, which are active ingredients in herbicides and insecticides. Its nitro group enhances electrophilic reactivity, enabling coupling reactions with resorcinol derivatives to form macrocyclic compounds like tetraoxacalixarenepyridines . These macrocycles exhibit chiral properties useful in enantioselective catalysis .

Pharmaceutical Development

Nitropyridine derivatives are explored for their bioactivity:

  • Antiviral Agents: Structural analogs inhibit viral protease enzymes via nitro group coordination .

  • Anti-Inflammatory Drugs: The trifluoromethyl group enhances metabolic stability and target binding .

  • Anticancer Candidates: Nitro-reductase enzymes selectively activate prodrugs in hypoxic tumor environments .

Table 3: Biological Activities of Nitropyridine Derivatives

ActivityMechanismLead Compound
AntiviralProtease inhibition2,6-Dichloro-3-nitro-5-(CF3_3)-pyridine
Anti-InflammatoryCOX-2 inhibitionNitropyridine sulfonamides
InsecticidalAcetylcholinesterase disruptionPyridyldifluoroacetates

Recent Developments and Future Directions

Recent patents focus on improving synthesis efficiency. For example, replacing SbCl3_3 with eco-friendly catalysts like iron(III) chloride reduces environmental impact . Additionally, flow chemistry techniques are being explored to enhance nitration regioselectivity and yield .

In drug discovery, computational studies predict that the trifluoromethyl group’s electron-withdrawing effects enhance binding to kinase targets, making this compound a candidate for kinase inhibitor development .

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